Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate

Description

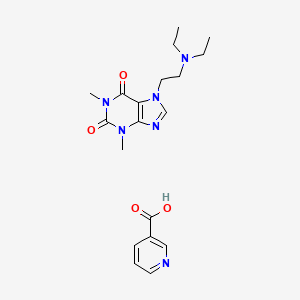

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is a xanthine derivative combining a theophylline core modified at the 7-position with a 2-(diethylamino)ethyl group, esterified with nicotinic acid (pyridine-3-carboxylic acid). Theophylline itself (C₇H₈N₄O₂) is a well-known bronchodilator and phosphodiesterase inhibitor. The addition of a 2-(diethylamino)ethyl substituent introduces a tertiary amine, enhancing lipophilicity, while the nicotinate ester may improve solubility and bioavailability.

Properties

CAS No. |

111298-53-4 |

|---|---|

Molecular Formula |

C19H26N6O4 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H21N5O2.C6H5NO2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;8-6(9)5-2-1-3-7-4-5/h9H,5-8H2,1-4H3;1-4H,(H,8,9) |

InChI Key |

YPKFKGXBFMNJEE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

- Starting Material: Theophylline (1,3-dimethylxanthine) serves as the core scaffold.

- Key Reagents: 2-(diethylamino)ethyl chloride or related alkylating agents, nicotinic acid or nicotinic acid derivatives.

- Reaction Types: Nucleophilic substitution (alkylation) and esterification.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Alkylation | Theophylline + 2-(diethylamino)ethyl chloride; base (NaH or K2CO3); solvent (DMF or similar) | Theophylline is alkylated at the 7-position with 2-(diethylamino)ethyl chloride under basic conditions to introduce the diethylaminoethyl side chain. |

| 2 | Esterification | Intermediate + nicotinic acid; heating; solvent (alcoholic medium) | The alkylated intermediate is reacted with nicotinic acid to form the nicotinate ester, often under reflux in an alcoholic solvent. |

Industrial Scale Considerations

- Batch Reactors: Used for controlled temperature and reaction time to optimize yield and purity.

- Continuous Flow Reactors: Employed for large-scale synthesis to improve reproducibility and process efficiency.

- Purification: Crystallization from alcohols (e.g., isopropyl alcohol or ethanol) is commonly used to isolate the pure nicotinate salt.

- Reaction Monitoring: Thin-layer chromatography (TLC) is typically used to monitor reaction progress and completion.

- Yield: Industrial processes report yields around 70-80% for the final nicotinate salt.

- Purity: Recrystallization from 85-90% alcohol solutions yields colorless needle-like crystals with melting points around 179-181 °C, indicating high purity.

| Example | Description | Conditions and Outcome |

|---|---|---|

| 1 | Alkylation of theophylline with 7-(γ-chloro-β-hydroxy)-propyl intermediate followed by esterification with nicotinic acid | Reaction in isopropyl alcohol with caustic soda; crystallization yields nicotinate salt melting at 179-180 °C. |

| 2 | Condensation of epichlorohydrin with methylamino ethanol to form chloro-hydroxy intermediate, then reaction with theophylline hydrate | Reaction in isopropyl alcohol at 30-40 °C; followed by caustic soda addition and nicotinic acid treatment; yield ~75%. |

| 3 | Direct alkylation of theophylline sodium salt with diethylamine-epichlorohydrin condensation product | Reaction at 80-90 °C; isolation by alcohol dissolution and filtration of sodium chloride; product purified by recrystallization. |

- Alkylation Mechanism: The nucleophilic nitrogen at the 7-position of theophylline attacks the electrophilic carbon of the 2-(diethylamino)ethyl chloride, facilitated by a base that deprotonates the theophylline nitrogen.

- Esterification Mechanism: The hydroxyl group of the intermediate reacts with the carboxyl group of nicotinic acid, forming an ester linkage under heating conditions.

- By-products: Sodium chloride or other alkali halides are formed and removed by filtration.

| Parameter | Typical Conditions/Values |

|---|---|

| Starting Material | Theophylline hydrate or anhydrous theophylline |

| Alkylating Agent | 2-(diethylamino)ethyl chloride or epichlorohydrin derivatives |

| Base | Sodium hydride, potassium carbonate, or caustic soda |

| Solvent | Dimethylformamide (DMF), isopropyl alcohol, ethanol |

| Temperature | 30-90 °C depending on step |

| Reaction Time | 1-3 hours for alkylation; 2-4 hours for esterification |

| Purification | Recrystallization from 85-90% alcohol |

| Yield | 70-80% |

| Melting Point of Product | 179-181 °C |

The preparation of Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is a well-established multi-step synthetic process involving selective alkylation of theophylline followed by esterification with nicotinic acid. The process is optimized for high yield and purity through controlled reaction conditions and purification techniques such as recrystallization. Industrial production employs both batch and continuous flow reactors to meet quality and scalability requirements. The compound’s synthesis is supported by detailed reaction monitoring and purification protocols, ensuring its suitability for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.

Major Products

Oxidation: Oxidized derivatives with altered pharmacological properties.

Reduction: Reduced forms with potential changes in activity.

Substitution: Substituted derivatives with modified chemical and biological characteristics.

Scientific Research Applications

Pharmacological Applications

-

Respiratory Disorders

- Theophylline derivatives are extensively used to alleviate bronchospasm in conditions like asthma and COPD. The unique structure of Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate may offer improved bronchodilation compared to traditional formulations due to enhanced bioavailability.

-

Antimicrobial Activity

- Recent studies have indicated that the compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness comparable to standard antibiotics like penicillin. In vitro studies suggest that certain derivatives can inhibit bacterial growth effectively .

-

Antiviral Properties

- The compound has also been investigated for its potential antiviral applications. Research indicates that it may serve as an inhibitor of HCV serine protease, with molecular docking studies revealing significant interactions at the enzyme's active site. This positions it as a candidate for further development in antiviral therapies .

- Anti-inflammatory Effects

Table 1: Comparative Efficacy of Theophylline Derivatives

Case Study: Antiviral Activity

In a recent study published in Frontiers in Chemistry, researchers synthesized various derivatives of theophylline to assess their antiviral properties against HCV. Among these derivatives, this compound showed significant promise as an effective inhibitor, warranting further investigation through clinical trials .

Mechanism of Action

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate exerts its effects through multiple mechanisms:

Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.

Adenosine Receptor Blockade: Blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.

Histone Deacetylase Activation: Activates histone deacetylase, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The substituent at the 7-position of theophylline critically influences physicochemical and pharmacological properties:

- The tertiary amine may also confer pH-dependent solubility.

- Etofylline Nicotinate : The polar hydroxyethyl group improves water solubility but reduces lipid permeability compared to the target compound .

- Pimephylline Nicotinate: The pyridylmethylamino group introduces aromaticity and hydrogen-bonding capacity, which may enhance receptor binding (e.g., α7 nicotinic receptors) .

- Xantinol Nicotinate: The hydroxypropyl and methyl-hydroxyethylamino substituents balance hydrophilicity and metabolic stability, making it suitable for peripheral vasodilation .

Pharmacological Properties

- Metabolic Stability: The ester linkage in nicotinate derivatives is prone to hydrolysis, but the diethylamino group’s electron-donating effects could slow esterase-mediated degradation compared to etofylline .

- Lipophilicity: Calculated logP values (estimated using molecular weights and substituents): Target compound: ~1.8 (high due to diethylamino group). Etofylline Nicotinate: ~0.5 (polar hydroxyethyl). Pimephylline Nicotinate: ~1.2 (moderate, pyridyl group).

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Etofylline Nicotinate | Pimephylline Nicotinate | Xantinol Nicotinate |

|---|---|---|---|---|

| Molecular Weight | 401.46 | 329.32 | 437.46 | 389.41 |

| logP (Estimated) | 1.8 | 0.5 | 1.2 | 0.9 |

| Water Solubility | Low | Moderate | Low | Moderate |

| Metabolic Stability | Moderate | Low | High | Moderate |

Table 2: Therapeutic Indications of Analogues

Biological Activity

The compound Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is a derivative of theophylline, a well-known xanthine derivative used primarily as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Theophylline exerts its effects primarily through the following mechanisms:

- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase (PDE) enzymes, particularly PDE III and PDE IV. This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), resulting in relaxation of bronchial smooth muscle and bronchodilation .

- Adenosine Receptor Antagonism : The compound also acts as an antagonist at adenosine receptors, which may contribute to its bronchodilatory effects and influence cardiovascular responses .

- Calcium Uptake Enhancement : It enhances calcium uptake in muscle cells, improving diaphragmatic function and respiratory efficiency .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

Several case studies highlight the clinical implications and biological activity of theophylline derivatives:

- Case Study on Theophylline Toxicity :

- Clinical Use in Asthma Management :

Pharmacokinetics

The pharmacokinetics of Theophylline derivatives are crucial for understanding their biological activity:

- Absorption : Rapidly absorbed after oral administration; peak plasma concentrations are typically reached within 1-2 hours.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP1A2), with significant interindividual variability affecting clearance rates. Factors such as smoking can increase clearance by up to 50% .

- Elimination Half-life : Varies widely among individuals; generally longer in neonates and those with liver dysfunction.

Adverse Effects

While effective, Theophylline can cause various side effects due to its pharmacological activity:

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of Xantinol Nicotinate using spectroscopic methods?

- Methodology : Utilize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to validate structural features. For example:

- ¹H-NMR : Peaks corresponding to the diethylaminoethyl group (δ ~2.5–3.5 ppm for CH₂ and CH₃ groups) and theophylline’s methyl groups (δ ~3.2–3.4 ppm) .

- MS : Molecular ion peaks matching the molecular formula C₁₉H₂₇N₆O₆ (parent ion m/z 435.4) and fragmentation patterns for the nicotinate moiety (m/z 123 for pyridine-3-carboxylate) .

Q. What are the key pharmacological targets and assays for preliminary evaluation of Xantinol Nicotinate?

- Methodology : Prioritize in vitro models for vascular and neurological effects:

- Vasodilation assays : Measure endothelial nitric oxide synthase (eNOS) activation in human umbilical vein endothelial cells (HUVECs) .

- Cerebral blood flow : Use rodent models with Doppler flowmetry to assess acute responses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological efficacy across studies?

- Methodology : Conduct dose-response meta-analysis and adjust for variables such as:

- Species-specific metabolism : Rodent vs. primate models may exhibit divergent bioavailability due to cytochrome P450 (CYP) enzyme activity .

- Formulation differences : Compare free base vs. salt forms (e.g., nicotinate salt) for solubility and membrane permeability .

Q. What experimental strategies optimize the synthesis of the diethylaminoethyl-theophylline moiety?

- Methodology : Adapt N-alkylation and acid-base salt formation protocols:

- Step 1 : React theophylline with 2-(diethylamino)ethyl chloride in anhydrous DMF at 80°C for 12 hours (yield ~70%) .

- Step 2 : Purify via recrystallization (ethanol/water) and confirm purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can researchers analyze purity and stability of Xantinol Nicotinate under varying storage conditions?

- Methodology :

- Stability-indicating HPLC : Monitor degradation products (e.g., free nicotinic acid or theophylline) at 254 nm .

- Accelerated stability testing : Expose samples to 40°C/75% relative humidity for 6 months; acceptable degradation threshold <5% .

Data Contradiction and Validation

Q. Why do some studies report conflicting toxicity profiles for Xantinol Nicotinate?

- Analysis : Contradictions often arise from:

- Impurity profiles : Residual solvents (e.g., DMF) or byproducts (e.g., unreacted nicotinic acid) may confound toxicity assays .

- Endpoint selection : Acute vs. chronic toxicity studies (e.g., LD₅₀ in mice ranges from 500–750 mg/kg depending on administration route) .

Experimental Design Considerations

Q. What in vivo models best replicate human pharmacokinetics for Xantinol Nicotinate?

- Recommendation : Use cannulated rodent models for continuous plasma sampling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.